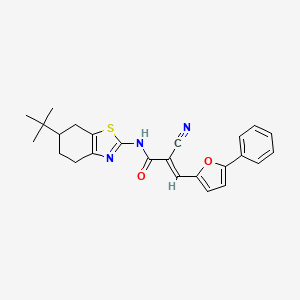![molecular formula C19H24N4OS B2669795 2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-83-6](/img/structure/B2669795.png)
2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Methyl-5-((3-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol”, there are related compounds that have been synthesized. For example, a method for the synthesis of (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone has been reported . This method involves six steps starting from D-pyroglutaminol .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Inflammatory Activities
Research has explored the synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives and their potential anti-inflammatory activities. Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products were synthesized, investigating their structures and anti-inflammatory properties. The compounds exhibited significant anti-inflammatory activities, suggesting their potential in the development of new anti-inflammatory agents. The study highlights the chemical versatility of thiazolo[3,2-b][1,2,4]triazole scaffolds and their importance in medicinal chemistry (Tozkoparan et al., 1999), (Tozkoparan et al., 2001).
Antimicrobial Applications
Several studies have focused on synthesizing novel thiazolo[3,2-b][1,2,4]triazole derivatives with potential antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing promising results in inhibiting microbial growth. This research underscores the importance of thiazolo[3,2-b][1,2,4]triazole derivatives in the search for new antimicrobial agents, which could lead to the development of new treatments for infectious diseases (Reddy et al., 2010), (Patel et al., 2012).
Potential Anticancer Properties
The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has been investigated, with some compounds showing promising results against cancer cell lines. This research opens up new avenues for the development of anticancer therapies based on thiazolo[3,2-b][1,2,4]triazole scaffolds, contributing to the ongoing search for more effective cancer treatments (Holota et al., 2021).
Applications in Corrosion Inhibition
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been studied for their potential as corrosion inhibitors for steel in NaCl media. Theoretical studies using quantum chemical parameters have supported the experimental findings, demonstrating the effectiveness of these compounds in protecting against corrosion. This research highlights the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in industrial applications, particularly in enhancing the durability and longevity of metal structures (Gece & Bilgiç, 2009).
Eigenschaften
IUPAC Name |
2-methyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-12-6-4-8-15(10-12)16(22-9-5-7-13(2)11-22)17-18(24)23-19(25-17)20-14(3)21-23/h4,6,8,10,13,16,24H,5,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEOZWPOVTUCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=CC(=C2)C)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


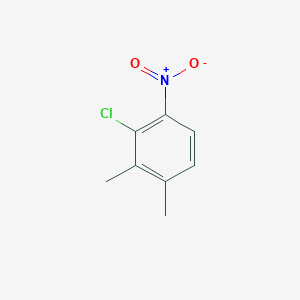
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2669716.png)
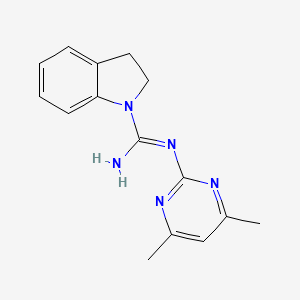
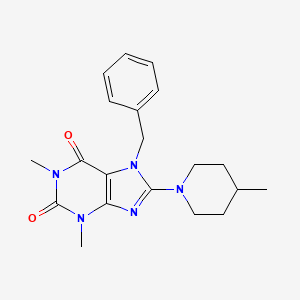
![2-(4-fluorophenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2669725.png)

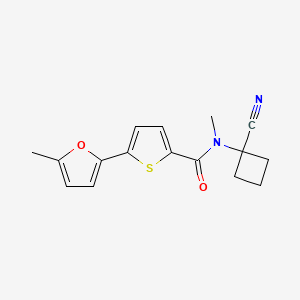
![N-(3-bromophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2669730.png)


![3-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]propanoic acid](/img/structure/B2669733.png)
